Cas no 6406-73-1 (4-(Diethylaminomethyl)aniline)

4-(Diethylaminomethyl)aniline is a versatile aromatic amine derivative characterized by its diethylaminomethyl functional group. This compound is particularly valued in organic synthesis and pharmaceutical applications due to its reactivity as an intermediate. Its electron-rich aromatic ring and tertiary amine moiety facilitate nucleophilic substitutions and coupling reactions, making it useful in the preparation of dyes, pigments, and specialty chemicals. The diethylaminomethyl group enhances solubility in organic solvents, improving processability in synthetic workflows. Additionally, its structural features allow for further functionalization, enabling tailored modifications for advanced material development. Proper handling is advised due to potential sensitivity to air and moisture.
4-(Diethylaminomethyl)aniline structure
4-(Diethylaminomethyl)aniline structure
Product Name:4-(Diethylaminomethyl)aniline
CAS No:6406-73-1
MF:C11H18N2
MW:178.274022579193
MDL:MFCD04351408
CID:518824
PubChem ID:236803
Update Time:2025-06-25

4-(Diethylaminomethyl)aniline Chemical and Physical Properties

Names and Identifiers

    • 4-((Diethylamino)methyl)aniline
    • 4-(diethylaminomethyl)aniline
    • Benzenemethanamine,4-amino-N,N-diethyl-
    • DTXSID10284910
    • BS-28939
    • NCIOpen2_004761
    • MFCD04351408
    • 4-(diethylamino-methyl)-aniline
    • EN300-172090
    • G32036
    • 6406-73-1
    • 4-[(diethylamino)methyl]aniline
    • SCHEMBL1813157
    • CS-0207114
    • Toluene-.alpha., N.alpha.,N.alpha.-diethyl-
    • 4-diethylaminomethylphenylamine
    • DB-204849
    • 4-((Diethylamino)methyl)benzenamine
    • TQR928
    • AKOS000103831
    • AFHLJRYAVLIEMS-UHFFFAOYSA-N
    • NSC39781
    • NSC-39781
    • 4-(Diethylaminomethyl)aniline
    • MDL: MFCD04351408
    • Inchi: 1S/C11H18N2/c1-3-13(4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9,12H2,1-2H3
    • InChI Key: AFHLJRYAVLIEMS-UHFFFAOYSA-N
    • SMILES: N(CC)(CC)CC1C=CC(=CC=1)N

Computed Properties

  • Exact Mass: 178.14700
  • Monoisotopic Mass: 178.146998583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 29.3Ų

Experimental Properties

  • Boiling Point: 268.6℃ at 760 mmHg
  • PSA: 29.26000
  • LogP: 2.69180

4-(Diethylaminomethyl)aniline Customs Data

  • HS CODE:2921590090
  • Customs Data:

    China Customs Code:

    2921590090

    Overview:

    2921590090. Other aromatic polyamines and derivatives and their salts. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921590090. other aromatic polyamines and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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4-(Diethylaminomethyl)aniline Production Method

4-(Diethylaminomethyl)aniline Suppliers

Amadis Chemical Company Limited
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(CAS:6406-73-1)4-(Diethylaminomethyl)aniline
Order Number:A1185169
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:57
Price ($):767.0
Email:sales@amadischem.com

Additional information on 4-(Diethylaminomethyl)aniline

Introduction to 4-(Diethylaminomethyl)aniline (CAS No. 6406-73-1)

4-(Diethylaminomethyl)aniline, identified by the Chemical Abstracts Service Number (CAS No.) 6406-73-1, is a significant organic compound with a rich history in chemical synthesis and pharmaceutical applications. This compound belongs to the class of aromatic amines, characterized by its benzene ring substituted with an amino group and a diethylamino side chain. The structural motif of 4-(Diethylaminomethyl)aniline makes it a versatile intermediate in the synthesis of various pharmacologically active molecules, dyes, and specialty chemicals.

The molecular structure of 4-(Diethylaminomethyl)aniline consists of a phenyl ring linked to an ethylamino group at the para position relative to the amino substituent. This configuration imparts unique electronic and steric properties, making it a valuable building block in medicinal chemistry. The presence of both electron-donating amino and electron-withdrawing nitro groups (in potential derivatives) enhances its reactivity in nucleophilic substitution reactions, enabling the formation of complex heterocyclic systems.

In recent years, 4-(Diethylaminomethyl)aniline has garnered attention in the development of novel therapeutic agents. Its structural features allow for facile modifications, enabling the creation of derivatives with enhanced binding affinity and selectivity. For instance, researchers have explored its utility in designing kinase inhibitors, where the diethylamino moiety can interact with specific pockets on the target enzyme, modulating its activity. Such findings align with the broader trend in drug discovery toward rational design based on scaffold hopping and structural optimization.

One notable application of 4-(Diethylaminomethyl)aniline lies in the synthesis of bioactive molecules targeting neurological disorders. The compound’s ability to cross the blood-brain barrier and interact with central nervous system receptors has been leveraged in preclinical studies investigating its potential as an anxiolytic or antidepressant agent. The diethylamino group’s lipophilicity contributes to its pharmacokinetic profile, while the aromatic ring provides a scaffold for further derivatization to improve metabolic stability and bioavailability.

From a synthetic chemistry perspective, 4-(Diethylaminomethyl)aniline serves as a precursor for more complex architectures. Its reactivity allows for Friedel-Crafts alkylation, nucleophilic aromatic substitution, and condensation reactions, facilitating the construction of polycyclic systems. These transformations are particularly relevant in producing molecules with potential antimicrobial or anti-inflammatory properties. The compound’s versatility underscores its importance as a commercial chemical intermediate used by pharmaceutical companies and academic research laboratories alike.

The industrial production of 4-(Diethylaminomethyl)aniline typically involves multi-step synthetic routes starting from readily available aromatic precursors like aniline and diethylamine. Advances in catalytic processes have improved yield and purity, reducing environmental impact while maintaining cost-effectiveness. Such innovations are critical in ensuring sustainable manufacturing practices within the chemical industry.

In academic research, 4-(Diethylaminomethyl)aniline continues to be a subject of investigation due to its role as a key intermediate in synthesizing bioactive scaffolds. Recent publications highlight its use in generating libraries of compounds for high-throughput screening (HTS), a common strategy in drug discovery pipelines. The compound’s ability to undergo selective functionalization allows researchers to fine-tune physicochemical properties such as solubility, permeability, and binding affinity.

The safety profile of 4-(Diethylaminomethyl)aniline is another critical consideration in its application. While not classified as hazardous under standard conditions, proper handling protocols must be followed to mitigate potential health risks associated with exposure. Industrial guidelines emphasize ventilation, personal protective equipment (PPE), and waste disposal measures to ensure worker safety during large-scale synthesis or laboratory-scale experimentation.

Future directions in research may explore greener synthetic methodologies for producing 4-(Diethylaminomethyl)aniline, leveraging biocatalysis or flow chemistry techniques to enhance efficiency and reduce waste generation. Additionally, computational modeling could play a larger role in predicting derivatives’ biological activity before experimental validation, streamlining the drug development process.

In conclusion,4-(Diethylaminomethylaniline (CAS No. 6406-73-1) remains a cornerstone compound in organic synthesis and pharmaceutical innovation. Its structural features enable diverse applications across multiple therapeutic areas, while ongoing research continues to uncover new possibilities for its use as a chemical building block.

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Amadis Chemical Company Limited
(CAS:6406-73-1)4-(Diethylaminomethyl)aniline
A1185169
Purity:99%
Quantity:10g
Price ($):767.0
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